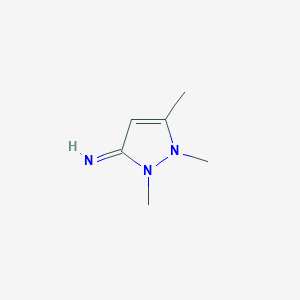

1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1,2,5-trimethylpyrazol-3-imine |

InChI |

InChI=1S/C6H11N3/c1-5-4-6(7)9(3)8(5)2/h4,7H,1-3H3 |

InChI Key |

HEASUPWZZWRQTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=N)N(N1C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 1,2,5 Trimethyl 1h Pyrazol 3 2h Imine

Historical and Contemporary Approaches to 1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine Synthesis

The construction of the pyrazole (B372694) core is central to the synthesis of this compound. Historically, the synthesis of pyrazoles was dominated by cyclocondensation reactions. The Knorr pyrazole synthesis, first described in 1883, involves the reaction of a β-dicarbonyl compound with a hydrazine (B178648). wikipedia.orgyoutube.com For the target molecule, this would conceptually involve the reaction of 1,2-dimethylhydrazine (B38074) with a 1,3-dicarbonyl precursor bearing the required methyl group at what will become the C5 position. Another classical approach is the Pechmann method (1898), which utilized acetylene (B1199291) and diazomethane. wikipedia.org

Contemporary methods have introduced greater efficiency, regioselectivity, and milder reaction conditions. A prominent modern strategy is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like polysubstituted pyrazoles in a single step from three or more reactants. researchgate.netorganic-chemistry.org These reactions are often lauded for their high atom economy and operational simplicity. nih.gov

Transition metal-catalyzed reactions have also become indispensable. Catalysts based on palladium, copper, nickel, and ruthenium enable a wide array of transformations, including cross-coupling and cycloaddition reactions to build and functionalize the pyrazole ring. organic-chemistry.org For instance, pyrazoles can be formed via the palladium-catalyzed four-component coupling of a terminal alkyne, a hydrazine, carbon monoxide, and an aryl iodide. organic-chemistry.org

A key contemporary route to functionalized pyrazoles, including those with amino or imino groups, is the 1,3-dipolar cycloaddition of nitrile imines with various dipolarophiles. bas.bg Nitrile imines are typically generated in situ to react with compounds like ethyl acetoacetate (B1235776) to yield the pyrazole core. bas.bgresearchgate.net The direct synthesis of pyrazole imines can also be achieved through the condensation of a pyrazolone (B3327878) with an appropriate amine, a method that has been demonstrated using both conventional heating and microwave irradiation. niscair.res.in

| Method | Description | Key Features | Era |

|---|---|---|---|

| Knorr Pyrazole Synthesis | Condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (e.g., 1,2-dimethylhydrazine). wikipedia.orgyoutube.com | Fundamental, versatile for substituted pyrazoles. | Historical |

| 1,3-Dipolar Cycloaddition | Reaction of in situ generated nitrile imines with alkynes or other dipolarophiles. organic-chemistry.orgbas.bg | High regioselectivity, good yields under mild conditions. | Contemporary |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials to form a polysubstituted pyrazole. researchgate.netorganic-chemistry.org | High atom economy, operational simplicity, convergent. | Contemporary |

| Transition-Metal Catalysis | Coupling and cyclization reactions catalyzed by metals like Pd, Cu, or Ni to construct or functionalize the pyrazole ring. organic-chemistry.org | Broad substrate scope, enables difficult transformations. | Contemporary |

| Condensation from Pyrazolones | Reaction of a pyrazolone (e.g., 1,2,5-trimethyl-1H-pyrazol-3(2H)-one) with an amine source. niscair.res.in | Direct route to pyrazole imines from readily available precursors. | Contemporary |

Detailed Mechanistic Elucidation of Synthetic Routes for this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The formation of the pyrazole ring and the exocyclic imine functionality proceeds through distinct, well-studied pathways.

Mechanism of Knorr-type Synthesis: The synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a substituted hydrazine, such as 1,2-dimethylhydrazine, begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom then attacks the remaining carbonyl group in an intramolecular fashion, leading to a five-membered heterocyclic ring. A final dehydration step results in the formation of the stable, aromatic pyrazole ring. youtube.com

Mechanism of Imine Formation from a Pyrazolone: The title compound can be viewed as a tautomer of 1,2,5-trimethyl-1H-pyrazol-3-amine. However, a direct route to a pyrazole imine involves the reaction of a corresponding pyrazol-3-one with a primary amine under acidic or basic conditions. While this would not directly yield the title compound, the mechanism is informative. The reaction starts with the nucleophilic attack of the amine on the carbonyl carbon of the pyrazolone. youtube.com This is followed by proton transfer steps to form a carbinolamine intermediate. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated as the nitrogen's lone pair forms a double bond with the carbon, yielding a protonated iminium ion. youtube.com A final deprotonation step by a base affords the neutral imine product. youtube.com

Mechanism of 1,3-Dipolar Cycloaddition: This pathway involves the in-situ generation of a nitrile imine from a precursor like a hydrazonoyl halide (via base-induced dehydrohalogenation) or the oxidation of a hydrazone. bas.bg The resulting nitrile imine, a reactive 1,3-dipole, then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile. For pyrazole synthesis, the dipolarophile is typically an alkyne or an alkene. The reaction with an enolate, such as that derived from ethyl acetoacetate, proceeds regioselectively to form the pyrazole ring after cyclization and elimination of a water molecule. bas.bgresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact and improve safety and efficiency. nih.gov

Key green strategies include:

Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.gov For example, the condensation of pyrazolones with amines to form pyrazole imines has been shown to be significantly faster under microwave conditions. niscair.res.in

Green Solvents and Catalysts: There is a strong emphasis on replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. researchgate.netrsc.org In some cases, reactions can be performed under solvent-free conditions, for example, by grinding the reactants together. researchgate.net The use of biodegradable or recyclable catalysts, such as the amino acid L-tyrosine or magnetic nanoparticles, further enhances the green credentials of these synthetic routes. researchgate.netnih.gov

Multicomponent Reactions (MCRs): As mentioned, MCRs are inherently green as they reduce the number of synthetic steps, minimize waste generation, and often exhibit high atom economy. researchgate.netnih.gov The one-pot synthesis of pyrano[2,3-c]pyrazole derivatives in water is a prime example of a green MCR. nih.gov

| Green Principle | Application in Pyrazole Synthesis | Example/Advantage | Reference |

|---|---|---|---|

| Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis. | Reduces reaction times from hours to minutes. | researchgate.netniscair.res.innih.gov |

| Use of Safer Solvents | Reactions conducted in water, ethanol, or under solvent-free conditions. | Eliminates toxic and volatile organic solvents. | researchgate.netnih.govrsc.org |

| Catalysis | Use of benign, biodegradable, or recyclable catalysts (e.g., L-tyrosine, magnetic nanoparticles). | Avoids toxic heavy metal catalysts and allows for easy catalyst recovery. | researchgate.netnih.gov |

| Atom Economy | Multicomponent, one-pot reactions. | Maximizes the incorporation of starting materials into the final product, reducing waste. | researchgate.netnih.gov |

| Use of Safer Reagents | Replacing hazardous reagents like hydrazine with alternatives like semicarbazide (B1199961) hydrochloride. | Improves the safety profile of the synthesis. | rsc.org |

Stereoselective and Enantioselective Syntheses of Chiral Analogs of this compound

While this compound is achiral, the development of synthetic methods for chiral pyrazole analogs is a significant area of research, driven by the need for enantiomerically pure compounds in various applications.

Several strategies have been developed to control stereochemistry during pyrazole synthesis:

Chiral Auxiliaries: A common approach involves the use of a removable chiral auxiliary to guide a stereoselective reaction. For example, (R)- or (S)-tert-butanesulfinamide can be condensed with an aldehyde to form a chiral sulfinyl imine. nih.gov Stereoselective addition of a nucleophile to this imine, followed by cyclization steps, can lead to the formation of pyrazole derivatives with a chiral center attached to the nitrogen atom. nih.gov

Asymmetric Catalysis: The use of chiral catalysts is a more efficient and atom-economical method. Copper(I) catalysts paired with chiral ligands, such as P,N phosphaferrocene-oxazolines, have been used to catalyze the asymmetric [3+2] cycloaddition of azomethine imines with terminal alkynes, producing enantioenriched pyrazoline derivatives with high yields and enantioselectivities (up to 98% ee). nih.gov

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, have emerged as powerful tools for enantioselective synthesis. They have been employed in the reduction of α-imino esters to chiral α-amino esters and in the functionalization of pyrazolones to create products with quaternary stereocenters in high enantiomeric excess. researchgate.netlibretexts.org

Cascade Reactions: Sophisticated cascade reactions can also provide access to chiral pyrazoles. One such method involves the reaction of terminal alkynes with α-chiral tosylhydrazones, which proceeds through a 1,3-dipolar cycloaddition followed by a rare stereoretentive nih.govrsc.org-sigmatropic rearrangement to yield chiral pyrazoles with the stereogenic group attached to a nitrogen atom. uniovi.es

| Method | Catalyst/Auxiliary | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Cycloaddition | Cu(I) / Chiral Phosphaferrocene-Oxazoline Ligand | [3+2] cycloaddition of azomethine imines and alkynes. | Up to 98% ee | nih.gov |

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Stereoselective addition to a chiral imine followed by cyclization. | 100% ee (for final product) | nih.gov |

| Organocatalysis | Chiral Phosphoric Acid | Enantioselective N-H functionalization of N-alkylaniline with pyrazolone-derived ketimines. | High enantioselectivities | researchgate.net |

| Cascade Reaction | None (substrate-controlled) | 1,3-dipolar cycloaddition / nih.govrsc.org-sigmatropic rearrangement. | Stereoretentive | uniovi.es |

Theoretical and Computational Chemistry Studies on 1,2,5 Trimethyl 1h Pyrazol 3 2h Imine

Quantum Chemical Calculations of Electronic Structure and Bonding in 1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of pyrazole (B372694) derivatives. eurasianjournals.comeurasianjournals.com For this compound, these calculations would provide a detailed picture of the electron distribution, molecular orbital energies, and the nature of the chemical bonds within the molecule.

The optimized molecular geometry would be the first outcome of such calculations, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Natural Bond Orbital (NBO) analysis would further dissect the electronic structure by describing the bonding in terms of localized electron-pair bonds. This analysis provides insights into intramolecular interactions, such as hyperconjugation, which can influence the molecule's stability. researchgate.net A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Calculated Electronic Properties for a Pyrazole Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Note: The data in this table is hypothetical and serves as an example of typical values obtained for pyrazole derivatives from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, which has methyl groups that can rotate, conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the bonds of interest and calculating the energy at each step, resulting in a potential energy surface.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. eurasianjournals.comeurasianjournals.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal how the molecule fluctuates and changes shape at a given temperature. eurasianjournals.comeurasianjournals.com These simulations are particularly useful for understanding the behavior of the molecule in different environments, such as in a solvent or interacting with a biological target. uomustansiriyah.edu.iq The trajectory from an MD simulation can be analyzed to determine the most populated conformations, the flexibility of different parts of the molecule, and the timescale of conformational changes.

Table 2: Example of Conformational Energy Profile for a Substituted Pyrazole

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.2 | Eclipsed |

| 60 | 0.0 | Staggered (gauche) |

| 120 | 5.0 | Eclipsed |

Note: This table represents a simplified, illustrative energy profile for the rotation of a substituent on a pyrazole ring.

Computational Elucidation of Reaction Pathways and Transition States for this compound Reactivity

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this would involve identifying the reactants, products, and any intermediates and transition states for a given reaction. By calculating the energies of these species, a reaction energy profile can be constructed, which shows the energy changes that occur as the reaction progresses.

The transition state is a key structure on this profile, representing the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. Computational methods can be used to locate the geometry of the transition state and to analyze its vibrational frequencies to confirm that it is a true saddle point on the potential energy surface. For pyrazole derivatives, computational studies have been used to investigate reaction mechanisms such as proton transfer and cycloaddition reactions. nih.govnih.gov

Table 3: Illustrative Reaction Energetics for a Hypothetical Reaction of a Pyrazole Derivative

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.0 |

| Intermediate | +5.0 |

Note: The data in this table is hypothetical and illustrates the energy profile of a chemical reaction.

Prediction of Spectroscopic Parameters for this compound via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for identifying and characterizing new compounds. For this compound, these predictions would serve as a guide for experimental spectroscopic analysis.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide a theoretical NMR spectrum that can be compared with experimental data to confirm the structure of the molecule. researchgate.net

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each peak can be assigned to a specific type of molecular motion, such as a bond stretch or bend.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the spectrum. researchgate.netnih.gov These calculations can predict the wavelength of maximum absorption (λ_max) and the intensity of the absorption, which are characteristic properties of a molecule. nih.govdigitellinc.com

Table 4: Example of Predicted vs. Experimental Spectroscopic Data for a Pyrazole Derivative

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 7.2 | 7.1 |

| ¹³C NMR Chemical Shift (ppm) | 130.5 | 130.2 |

| IR Frequency (cm⁻¹) | 1650 (C=N stretch) | 1645 |

Note: This table provides an illustrative comparison of computationally predicted and experimentally measured spectroscopic data.

Solvent Effects and Intermolecular Interactions of this compound through Computational Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally efficient and can capture the bulk effects of the solvent on the solute's electronic structure and geometry.

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation. This is typically done in the context of MD simulations, where the interactions between the solute and the solvent molecules are explicitly calculated. uomustansiriyah.edu.iq This approach is essential for studying specific intermolecular interactions, such as hydrogen bonding, and for understanding how the solvent structure around the solute influences its behavior. For pyrazole derivatives, computational studies of solvent effects have been crucial for understanding tautomeric equilibria and reaction mechanisms in solution. nih.gov

Table 5: Illustrative Solvation Free Energies for a Pyrazole Derivative in Different Solvents

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|

| Water | 78.4 | -8.5 |

| Methanol | 32.6 | -6.2 |

| Chloroform | 4.8 | -3.1 |

Note: This table shows hypothetical solvation free energies, illustrating the influence of solvent polarity on the stability of a solute.

In-depth Analysis of this compound in Coordination Chemistry

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific published research available for the compound "this compound." As a result, a detailed article on its coordination chemistry, ligand properties, and catalytic applications as per the requested outline cannot be generated.

The field of coordination chemistry extensively documents the use of various pyrazole derivatives as versatile ligands for transition metals. Research highlights the synthesis, characterization, and application of numerous metal complexes containing pyrazole-imine, acylpyrazolone, and other substituted pyrazole moieties. These studies demonstrate that the coordination behavior and subsequent properties of the metal complexes are highly dependent on the specific substitution pattern on the pyrazole ring.

However, without experimental or theoretical data specifically pertaining to this compound, any discussion on its design principles as a ligand, its coordination modes, the electronic and structural aspects of its potential metal complexes, or its catalytic applications would be entirely speculative. Adherence to scientific accuracy and the strict exclusion of unsubstantiated information prevent the creation of the requested article.

Researchers interested in this specific molecule would likely need to undertake its novel synthesis and subsequent characterization to establish the foundational knowledge required for an analysis of its coordination chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,5 Trimethyl 1h Pyrazol 3 2h Imine

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for 1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three methyl groups and the lone proton on the pyrazole (B372694) ring. The chemical shifts of the methyl protons would be influenced by their position on the pyrazole ring (N-methyl vs. C-methyl). Typically, N-methyl protons in pyrazoles appear in the range of δ 3.5-4.0 ppm, while C-methyl protons resonate further upfield, around δ 2.0-2.5 ppm. The single proton on the pyrazole ring would likely appear as a singlet in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. oregonstate.edu Distinct signals are expected for the three methyl carbons, the two quaternary carbons, and the two CH carbons of the pyrazole ring, as well as the imine carbon. The chemical shift of the imine carbon (C=N) is anticipated to be in the downfield region, typically between δ 160-170 ppm. bas.bg The pyrazole ring carbons would have characteristic shifts, with C3 and C5 appearing at lower fields than C4. researchgate.net For instance, in related 1,3,5-trimethyl-1H-pyrazole derivatives, the C3 and C5 carbons appear around δ 148 and δ 138 ppm, respectively, while the C4 carbon is found near δ 106 ppm. researchgate.net

Multi-dimensional NMR: Two-dimensional NMR experiments are crucial for definitive structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, although for this specific molecule with its isolated methyl groups and a single ring proton, limited correlations are expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.

A hypothetical data table for the NMR assignments of this compound is presented below, based on typical values for similar structures.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations (Protons to Carbons) |

| 1-CH₃ | ~3.8 | ~35 | C5, C=N |

| 2-CH₃ | ~3.6 | ~33 | C3, C=N |

| 5-CH₃ | ~2.3 | ~12 | C4, C5 |

| 4-H | ~6.0 | ~108 | C3, C5, 5-CH₃ |

| 3-C | - | ~150 | 2-CH₃, 4-H |

| 5-C | - | ~145 | 1-CH₃, 4-H, 5-CH₃ |

| C=N | - | ~165 | 1-CH₃, 2-CH₃ |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and essential for identifying functional groups. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. sapub.org

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the C=N stretching vibration of the imine group, which is expected in the range of 1640-1690 cm⁻¹. nih.gov The pyrazole ring itself will exhibit a series of characteristic bands. The C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net C-H stretching vibrations of the methyl groups and the ring CH group will be observed around 2850-3000 cm⁻¹. The region below 1400 cm⁻¹ will contain complex C-H bending and ring deformation modes, which are highly specific to the molecule and contribute to its unique fingerprint.

Raman Spectroscopy: The Raman spectrum would provide complementary information. The C=N stretching vibration of the imine is also Raman active. The symmetric breathing vibrations of the pyrazole ring are often strong in the Raman spectrum and can be found in the fingerprint region. researchgate.net The non-polar C-C and C-N bonds within the pyrazole ring system may show stronger Raman scattering than IR absorption.

A summary of expected vibrational frequencies is provided in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| C-H stretch (methyl and ring) | 2850 - 3000 | FTIR, Raman |

| C=N stretch (imine) | 1640 - 1690 | FTIR, Raman |

| C=C and C=N stretch (pyrazole ring) | 1400 - 1600 | FTIR, Raman |

| C-H bend (methyl and ring) | 1350 - 1470 | FTIR, Raman |

| Pyrazole ring deformation | < 1300 | FTIR, Raman |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.

For this compound, HRMS would be used to determine its exact mass, which can then be used to confirm its molecular formula (C₇H₁₁N₃). The fragmentation of pyrazoles in mass spectrometry is well-studied and typically involves the loss of small, stable molecules. researchgate.netopenresearchlibrary.org A key fragmentation pathway for the pyrazole ring is the expulsion of a molecule of hydrogen cyanide (HCN) or an alkyl nitrile. Another common fragmentation is the loss of a nitrogen molecule (N₂), often preceded by ring opening. core.ac.uk

For this compound, the molecular ion [M]⁺• would be observed. Subsequent fragmentation could involve:

Loss of a methyl radical (•CH₃) from one of the N-methyl or C-methyl positions.

Cleavage of the N-N bond, leading to ring opening and subsequent fragmentation.

Loss of acetonitrile (CH₃CN) from the ring.

Loss of the imine side chain.

A plausible fragmentation pathway could start with the loss of a methyl group to form a stable cation, followed by the elimination of HCN or N₂. The high-resolution capabilities would allow for the determination of the elemental composition of each fragment ion, aiding in the elucidation of the fragmentation mechanism.

| Ion | Proposed Structure/Formation |

| [M]⁺• | Molecular ion |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - HCN]⁺• | Loss of hydrogen cyanide from the ring |

| [M - N₂]⁺• | Loss of dinitrogen from the ring |

| [M - CH₃CN]⁺• | Loss of acetonitrile from the ring |

X-ray Crystallography and Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of this compound would be necessary, analysis of related pyrazole structures can provide expected structural parameters. nih.govspast.orgresearchgate.netmdpi.comnih.gov

In the solid state, the pyrazole ring is expected to be essentially planar. spast.org The bond lengths within the ring would reflect its aromatic character, with C-C and C-N bond lengths intermediate between single and double bonds. The exocyclic C=N imine bond would have a length characteristic of a double bond. The geometry around the imine nitrogen would be trigonal planar.

The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···N hydrogen bonds. The arrangement of molecules in the crystal lattice would be such to maximize packing efficiency. The study of derivatives could reveal how different substituents influence the crystal packing and intermolecular interactions.

A table of expected crystallographic parameters for a hypothetical crystal of this compound is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ spast.org |

| C=N Bond Length | ~1.28 Å |

| N-N Bond Length (ring) | ~1.35 Å |

| C-N Bond Lengths (ring) | ~1.34 - 1.38 Å |

| C-C Bond Length (ring) | ~1.39 Å |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis of Chiral this compound Analogs

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. saschirality.org While this compound itself is not chiral, the introduction of a chiral center, for instance by replacing a methyl group with a chiral substituent, would yield chiral analogs. The study of such analogs by chiroptical methods would be crucial for determining their absolute configuration and understanding their solution-state conformations. cas.czcas.cz

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. saschirality.org A chiral analog of this compound would exhibit a CD spectrum with positive or negative bands corresponding to its electronic transitions. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the molecule. tum.de

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. The ORD spectrum of a chiral molecule is closely related to its CD spectrum through the Kronig-Kramers relations.

For a hypothetical chiral analog, quantum chemical calculations could be used to predict the CD and ORD spectra for each enantiomer. By comparing the calculated spectra with the experimental data, the absolute configuration of the synthesized chiral analog could be determined. These techniques are invaluable for the study of chiral molecules in various fields, including medicinal chemistry and materials science. ethz.ch

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data for the compound This compound . Extensive searches did not yield dedicated studies on its biological activity or molecular mechanistic investigations that would be necessary to construct the detailed article as outlined.

The search results indicate that while the broader classes of pyrazole and imine derivatives are subjects of extensive research for their potential pharmacological activities nih.govresearchgate.netpharmajournal.net, information on the specific isomer this compound is not present in the accessible scientific databases.

Research is available for related compounds, such as:

Imines derived from 1,5-Dimethyl-2-Phenyl-1H-Pyrazol-3(2H)-one , which have been studied for antioxidant and enzyme-inhibitory activities. srce.hr

Derivatives of 1,3,5-trimethylpyrazole , which have been explored in the context of creating new bioactive molecules. nih.gov

Various other substituted pyrazole-imines and their isomers, which have been synthesized and investigated for potential anticancer and antimicrobial properties. acs.orgnih.gov

A PubChem entry exists for an isomer, 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine , but it lacks associated biological studies. uni.lu

However, the structural differences between these compounds and This compound are significant. The position of the methyl groups and the nature of the pyrazole ring substitution are critical to a compound's chemical properties and its interaction with biological systems. Therefore, extrapolating data from these related molecules to describe the specific biological and molecular activities of this compound would be scientifically inaccurate and speculative.

Consequently, it is not possible to provide a detailed, evidence-based article on the following requested topics for This compound due to the absence of specific research findings:

Biological Activity and Molecular Mechanistic Investigations of 1,2,5 Trimethyl 1h Pyrazol 3 2h Imine

Cellular Mechanisms of Action

Without published experimental or computational data for the specified compound, any attempt to generate content for these sections would result in fabrication. Further research and publication on 1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine would be required before a scientifically sound article on its biological activity and molecular mechanisms can be written.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrazole-imine derivatives typically involves condensation reactions between amine precursors and aldehydes/ketones. For example, eco-friendly imine synthesis can be achieved by reacting pyrazole-amine hydrochlorides with aldehyde derivatives under microwave-assisted conditions to enhance reaction efficiency and reduce side products . For sterically hindered systems, optimizing solvent polarity (e.g., DMF or THF) and temperature (reflux conditions) improves yields, as seen in analogous pyrazole-carboxyl chloride couplings . Characterization via LC-MS and elemental analysis is critical to confirm purity .

Q. How can NMR and IR spectroscopy distinguish between the imine and amine tautomeric forms of this compound?

- Methodological Answer : Tautomeric equilibrium can be identified using NMR: the imine form typically shows a singlet for the =CH proton (~δ 8.40 ppm), while the amine form exhibits a broad NH signal (~δ 14.06 ppm). IR spectroscopy further differentiates the forms: the imine displays ν(C=N) at ~1636 cm, whereas the amine shows ν(C=O) at ~1664 cm. Integration of NMR peaks or deconvolution of IR bands quantifies the amine:imine ratio (e.g., 25:75 in related compounds) .

Q. What analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR assign substituent positions and tautomeric states. X-ray crystallography resolves ambiguities in stereochemistry, though challenges arise if tautomers co-crystallize. For example, hydrogen-bonding patterns in analogous compounds (e.g., graph set analysis) guide crystal packing interpretations . Elemental analysis (C, H, N) validates stoichiometry, with deviations <0.3% indicating high purity .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallization of this compound, and what challenges arise in resolving tautomeric forms?

- Methodological Answer : Hydrogen bonds (e.g., N–H···N or N–H···O) dominate crystal packing, often favoring one tautomer. Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs like rings in related pyrazole-imines . However, mixed tautomers complicate diffraction patterns. Strategies include low-temperature crystallography to stabilize a dominant form or using computational tools (e.g., DFT) to predict energetically favorable tautomers before crystallization .

Q. What computational methods predict the tautomeric preference of this compound under varying pH or solvent conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) compare Gibbs free energies of tautomers to predict dominance. Solvent effects are modeled via implicit solvation (e.g., PCM). For instance, polar solvents stabilize the imine form due to dipole interactions, while non-polar solvents favor the amine . Molecular dynamics simulations further assess tautomerization kinetics under thermal stress .

Q. How can reaction pathways for imine formation be mechanistically studied in sterically hindered pyrazole systems?

- Methodological Answer : Kinetic studies (e.g., monitoring via in-situ IR or NMR) identify rate-determining steps. Isotopic labeling (-amines) traces intermediates in condensation reactions. Steric effects are quantified using molecular volume calculations (e.g., Voronoi tessellation), which correlate with yield reductions in bulky derivatives . Microwave-assisted synthesis mitigates steric hindrance by accelerating reaction rates, as demonstrated in similar triazole-imine systems .

Q. What strategies resolve contradictions in spectral data when tautomers coexist in solution?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures detects exchange broadening between tautomers. For example, coalescence temperatures () reveal activation energies for tautomerization. DOSY NMR distinguishes species with differing diffusion coefficients. Additionally, UV-Vis spectroscopy monitors tautomer ratios via absorbance shifts (e.g., π→π* transitions in imines at ~300 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.